3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
CAS No.: 133229-83-1
Cat. No.: VC20486844
Molecular Formula: C14H5Cl2F6N3O4
Molecular Weight: 464.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133229-83-1 |
|---|---|
| Molecular Formula | C14H5Cl2F6N3O4 |
| Molecular Weight | 464.1 g/mol |
| IUPAC Name | 3-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C14H5Cl2F6N3O4/c15-7-3-5(13(17,18)19)1-2-8(7)23-11-9(24(26)27)4-6(14(20,21)22)10(16)12(11)25(28)29/h1-4,23H |
| Standard InChI Key | AJCZDDUUXXCMCG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Introduction
The compound 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic molecule that belongs to the class of anilines. It features multiple functional groups, including chloro, nitro, and trifluoromethyl groups, which contribute to its unique chemical and physical properties. Despite the lack of specific information on this exact compound in the provided search results, we can infer its characteristics based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of such a compound typically involves multi-step reactions starting from simpler aromatic precursors. Common methods might include nitration, chlorination, and trifluoromethylation reactions, followed by coupling reactions to attach the phenyl group to the aniline nitrogen.
Potential Applications
Compounds with similar structures are often explored for their biological activity, including antimicrobial properties, or as intermediates in the synthesis of pharmaceuticals or agrochemicals. The specific applications of 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline would depend on its chemical stability, reactivity, and biological activity, which would need to be determined through experimental studies.
Data Table for Similar Compounds
Given the lack of specific data for 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline, we can consider properties of similar compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume